
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a purine core, which is a heterocyclic aromatic organic compound, and a piperazine ring substituted with an o-tolyl group. The dimethanesulfonate moiety enhances its solubility and stability, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate typically involves multiple steps, starting with the preparation of the purine core and the piperazine ring. The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the o-tolyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed to form the C-N bonds efficiently
化学反应分析
Types of Reactions
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted purines and piperazines, which can be further functionalized for specific applications.
科学研究应用
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of 2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The purine core is known to interact with nucleotide-binding sites, while the piperazine ring can modulate the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(o-Tolyl)pyridine: Shares the o-tolyl group but has a pyridine core instead of a purine.
4-(o-Tolyl)piperazine: Similar piperazine ring but lacks the purine core.
9H-purine derivatives: Compounds with similar purine cores but different substituents.
Uniqueness
2-(4-(o-Tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate is unique due to its combination of a purine core and a piperazine ring with an o-tolyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications.
属性
CAS 编号 |
37425-16-4 |
|---|---|
分子式 |
C18H26N6O6S2 |
分子量 |
486.6 g/mol |
IUPAC 名称 |
methanesulfonic acid;2-[4-(2-methylphenyl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C16H18N6.2CH4O3S/c1-12-4-2-3-5-14(12)21-6-8-22(9-7-21)16-17-10-13-15(20-16)19-11-18-13;2*1-5(2,3)4/h2-5,10-11H,6-9H2,1H3,(H,17,18,19,20);2*1H3,(H,2,3,4) |
InChI 键 |
JKCHQLARZXAPAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=C4C(=N3)N=CN4.CS(=O)(=O)O.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


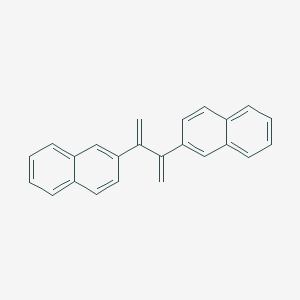

![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
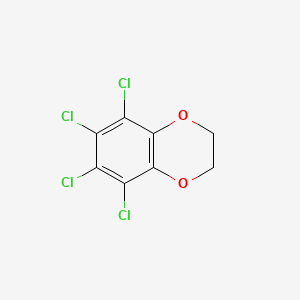
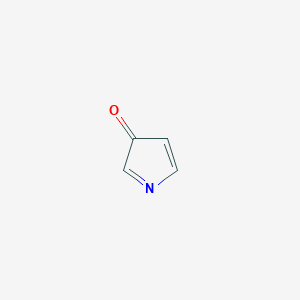
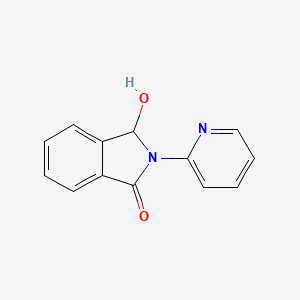
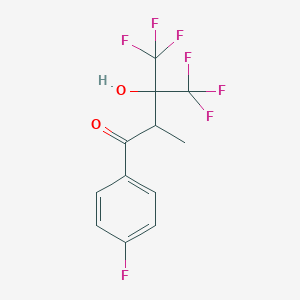
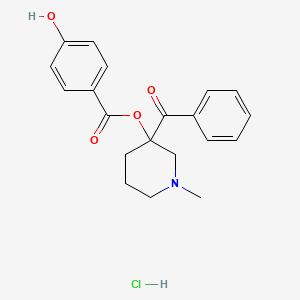
![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
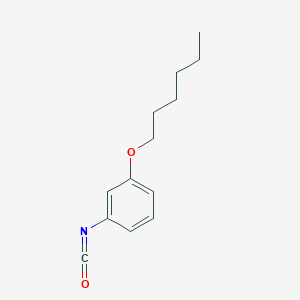
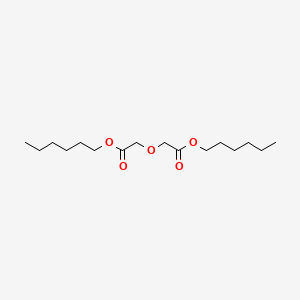

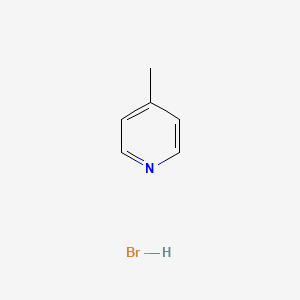
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
